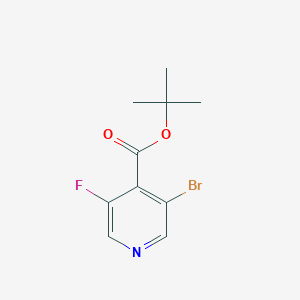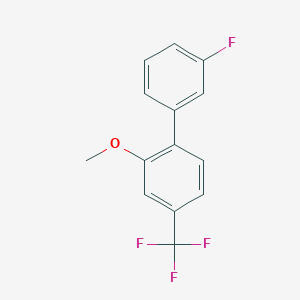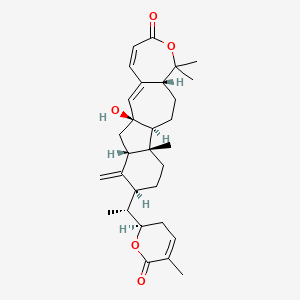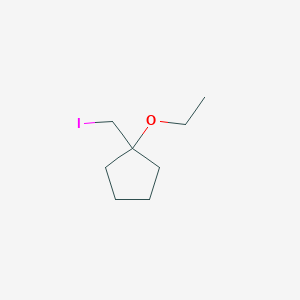
1-Bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene is an organic compound with the molecular formula C10H12BrIO. This compound is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a methoxypropan-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction where benzene is treated with bromine and iodine in the presence of a catalyst such as aluminum chloride or ferric bromide . The methoxypropan-2-yl group can be introduced through a subsequent reaction involving the appropriate alkylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
1-Bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the methoxypropan-2-yl group can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
- 1-Bromo-2-iodobenzene
- 2-Bromoiodobenzene
- 1-Bromo-2-(2-methoxyethoxy)propan-2-ylbenzene
Comparison: 1-Bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene is unique due to the presence of both bromine and iodine atoms along with a methoxypropan-2-yl group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications .
Properties
Molecular Formula |
C10H12BrIO |
|---|---|
Molecular Weight |
355.01 g/mol |
IUPAC Name |
1-bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene |
InChI |
InChI=1S/C10H12BrIO/c1-10(7-12,13-2)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 |
InChI Key |
CPNZPQFQRRIJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)(C1=CC=CC=C1Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


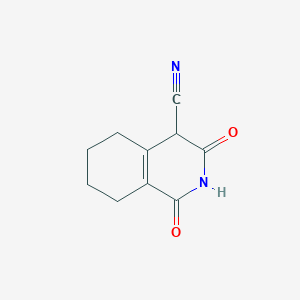


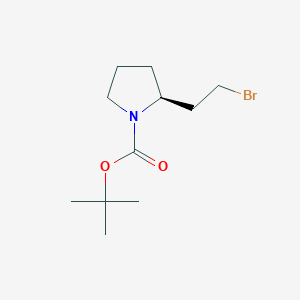
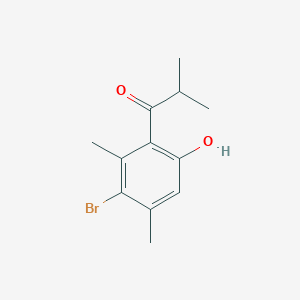
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B15240690.png)
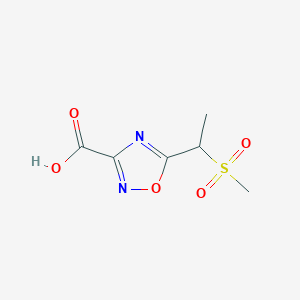
![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15240704.png)
![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)
